3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound features a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 4-(3-chlorophenyl)-5-mercapto-1,2,4-triazole moiety.
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-10-4-3-5-11(8-10)21-14(18-19-15(21)23)9-20-12-6-1-2-7-13(12)24-16(20)22/h1-8H,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHFFJHNGIQJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the LasR quorum sensing system in Gram-negative bacteria. This system plays a crucial role in bacterial cell-cell communication, coordinating various behaviors such as biofilm formation and virulence production.
Mode of Action
The compound binds to the active site of the LasR quorum sensing system with a high affinity. This binding inhibits the quorum sensing pathway, disrupting the bacteria’s ability to coordinate their behaviors.
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria. These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis.
Pharmacokinetics
The compound has shown promising quorum-sensing inhibitory activities at concentrations up to1000 μg mL −1 , suggesting it may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of the LasR quorum sensing system , disrupting the bacteria’s ability to coordinate their behaviors. This can lead to a reduction in biofilm formation and virulence production, potentially making the bacteria more susceptible to the immune system or other treatments.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability Therefore, the compound’s efficacy may vary depending on the nutrient levels in the environment
Biological Activity
The compound 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents an innovative class of heterocyclic compounds that combines the pharmacophoric properties of triazoles and thiazoles. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.
Structure and Synthesis
The compound consists of a triazole moiety linked to a benzo[d]thiazole scaffold. The synthesis typically involves the condensation of 5-mercapto-4H-1,2,4-triazole derivatives with various benzothiazole precursors. The structural formula can be represented as follows:
This compound's synthesis has been documented to yield significant biological activities, particularly in the context of antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-triazole core exhibit potent antimicrobial effects. In vitro studies have demonstrated that compounds similar to the target molecule show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(5-Mercapto-4H-1,2,4-triazol) | S. aureus | 32 µg/mL |
| 3-(5-Mercapto-4H-1,2,4-triazol) | E. coli | 64 µg/mL |
These findings underscore the potential for developing new antimicrobial agents based on this compound structure .
Antifungal Activity
The antifungal properties of triazole derivatives are well-established. The compound has shown significant efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring enhance antifungal potency.
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| 3-((4-(3-chlorophenyl)-5-mercapto)) | C. albicans | 16 |
| 3-((4-(3-chlorophenyl)-5-mercapto)) | A. niger | 32 |
The presence of electron-withdrawing groups such as chlorine in the phenyl ring significantly increases activity against these pathogens .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 5.0 | Apoptosis induction |
| MCF7 | 7.5 | Cell cycle arrest |
In vivo studies further support these findings, indicating that treatment with this compound led to significant tumor reduction in xenograft models .
Case Studies
A notable case study involved a series of synthesized triazole derivatives tested for cytotoxicity against cancer cell lines. Among these, compounds with chlorophenyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. The study concluded that structural modifications could tailor biological activity effectively .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . In preliminary studies, derivatives of this compound demonstrated zones of inhibition ranging from 28 to 36 mm against these pathogens, indicating their potential as effective antibacterial agents .
Antifungal Properties
In addition to antibacterial effects, the compound has been evaluated for antifungal activity. It exhibited notable efficacy against fungal strains such as Candida albicans and Aspergillus flavus , with inhibition zones measuring up to 29 mm. This suggests its utility in treating fungal infections .
Antitubercular Activity
Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) as low as 3.26 µg/mL. This positions it as a candidate for further development in combating tuberculosis .
Anticancer Properties
The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary investigations have indicated that derivatives of this compound may inhibit cancer cell proliferation, making it a subject of interest for anticancer drug development .
Plant Growth Regulators
Compounds similar to 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have been explored as plant growth regulators. Their ability to modulate plant hormonal pathways can enhance growth and yield in crops. Studies have shown that triazole derivatives can improve resistance to environmental stresses .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing new materials with specific properties. For instance, triazole-based compounds are being investigated for their applications in creating advanced polymers and nanomaterials due to their stability and functionalization potential .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against S. aureus and E. coli | Zones of inhibition: 28–36 mm |
| Antifungal Efficacy Study | Tested against C. albicans and A. flavus | Zones of inhibition: up to 29 mm |
| Antitubercular Activity Research | Against M. tuberculosis | MIC: 3.26 µg/mL |
| Plant Growth Regulation Study | Impact on crop yield | Enhanced growth under stress conditions |
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table highlights key structural differences and similarities with related compounds:
Spectral and Analytical Data
- IR/NMR Trends : ’s triazole-thione analog shows characteristic C=S (1243 cm⁻¹) and NH (3390 cm⁻¹) stretches, which would differ in the target compound due to the mercapto group’s -SH vibration (~2550 cm⁻¹). Aromatic proton signals in ¹H-NMR (δ 6.86–7.26 ppm) are comparable across analogs .
- Elemental Analysis: reports minor discrepancies in carbon, hydrogen, and nitrogen content (e.g., N: 3.37% found vs.
Q & A
Q. How can computational tools predict metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
